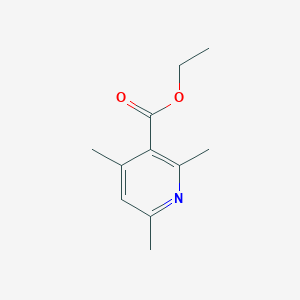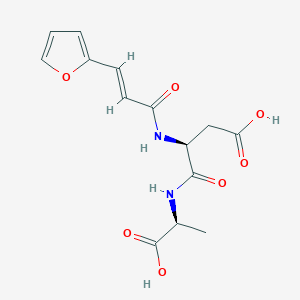
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide, also known as DMFBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. DMFBA is a thiazole-based molecule that contains a fluorobenzamide group, and its unique chemical structure makes it an attractive candidate for use in a variety of research studies.
作用机制
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is not fully understood, but it is thought to act by binding to specific targets in cells and disrupting their normal function. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antibacterial activity by disrupting the cell wall of bacteria.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is its versatility in the laboratory. It can be easily synthesized and modified to create derivatives with different properties, making it a valuable tool for drug development. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide. One area of interest is the development of new drugs based on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its derivatives. Researchers are also investigating the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide as a fluorescent probe for the detection of metal ions in biological systems. Additionally, there is ongoing research on the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its potential use in the treatment of a variety of diseases, including cancer and inflammation.
Conclusion:
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its unique chemical structure and versatile properties make it a valuable tool for research in a variety of fields. Further research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its derivatives is needed to fully understand its mechanism of action and potential applications in medicine.
合成方法
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 4,5-dimethyl-1,3-thiazole-2-amine to produce N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide. The synthesis of this compound requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
科学研究应用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat a variety of diseases. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
CAS 编号 |
327078-80-8 |
|---|---|
产品名称 |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide |
分子式 |
C12H11FN2OS |
分子量 |
250.29 g/mol |
IUPAC 名称 |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H11FN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-5-3-4-6-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
InChI 键 |
FPZAHTVVNRIQEU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)
![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


